An In-depth Technical Guide to Ethyl 2-Cyano-3-hydroxybut-2-enoate: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to Ethyl 2-Cyano-3-hydroxybut-2-enoate: Structure, Properties, and Synthetic Utility
Introduction
Ethyl 2-cyano-3-hydroxybut-2-enoate is a multifunctional chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. Its unique molecular architecture, featuring a nitrile, an ester, and a vinylogous hydroxy group, imparts a versatile reactivity profile, making it a valuable building block for a variety of complex molecules, most notably heterocyclic compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the practical insights relevant to laboratory and industrial settings.
Chemical Structure and Isomerism
Ethyl 2-cyano-3-hydroxybut-2-enoate possesses the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol .[1] The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two diastereomers: the (E)- and (Z)-isomers. The (Z)-isomer is frequently the more thermodynamically stable form due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl.
Tautomerism: The Keto-Enol Equilibrium
A critical aspect of the chemistry of ethyl 2-cyano-3-hydroxybut-2-enoate is its existence in a tautomeric equilibrium between the enol form (ethyl 2-cyano-3-hydroxybut-2-enoate) and the keto form (ethyl 2-cyano-3-oxobutanoate). The enol form is significantly stabilized by conjugation of the C=C double bond with both the nitrile and the ester carbonyl groups, as well as by the formation of a six-membered intramolecular hydrogen-bonded ring. In non-polar solvents, the enol form is expected to be the predominant species.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of ethyl 2-cyano-3-hydroxybut-2-enoate is essential for its handling, purification, and characterization.
Physicochemical Properties
While experimental data for the pure substance is not extensively reported in publicly available literature, a compilation of computed and analogous compound data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents such as acetone, methyl ethyl ketone, nitromethane, and methylene chloride. | [2] |
| pKa | Estimated to be acidic due to the enolic proton and the influence of the electron-withdrawing cyano and ester groups. |
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the enolic proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | triplet | 3H | -OCH₂CH ₃ |
| ~2.4 | singlet | 3H | -C(OH)=C-CH ₃ |
| ~4.2 | quartet | 2H | -OCH ₂CH₃ |
| ~12-14 (broad) | singlet | 1H | -OH (intramolecular H-bond) |
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -OCH₂C H₃ |
| ~20 | -C(OH)=C-C H₃ |
| ~62 | -OC H₂CH₃ |
| ~95 | =C (CN)COOEt |
| ~118 | -C N |
| ~165 | -C =O |
| ~175 | -C (OH)= |
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretch (intramolecularly hydrogen-bonded) |
| ~2220 | C≡N stretch (conjugated) |
| ~1710 | C=O stretch (ester, conjugated and hydrogen-bonded) |
| ~1620 | C=C stretch (conjugated) |
| ~1250 | C-O stretch (ester) |
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment Ion |
| 155 | [M]⁺ (Molecular Ion) |
| 126 | [M - C₂H₅]⁺ |
| 110 | [M - OC₂H₅]⁺ |
| 82 | [M - COOC₂H₅]⁺ |
Synthesis and Reactivity
Ethyl 2-cyano-3-hydroxybut-2-enoate is typically synthesized via a condensation reaction. Its reactivity is dominated by the interplay of its multiple functional groups.
Synthesis
A robust and scalable synthesis of ethyl 2-cyano-3-hydroxybut-2-enoate involves the acylation of ethyl cyanoacetate.[3][4]
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To a well-stirred solution of ethyl cyanoacetate (50 g) in dimethylformamide (250 ml), add potassium carbonate (73.3 g) and stir for 15 minutes at ambient temperature.
-
Slowly add acetic anhydride (90.25 g) dropwise to the stirred solution over 2 to 3 hours, maintaining the reaction at ambient temperature.
-
Continue stirring the reaction mixture at ambient temperature for 15 to 20 hours.
-
Dilute the reaction mixture with water (500 ml) and extract with dichloromethane (3 x 100 ml).
-
Combine the organic layers and wash with a saturated sodium carbonate solution (3 x 100 ml).
-
Separate the aqueous carbonate layer and acidify with 50% HCl solution.
-
Extract the acidified aqueous layer with dichloromethane (3 x 100 ml).
-
Combine the organic layers, wash with brine solution (100 ml), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Caption: Synthetic workflow for ethyl 2-cyano-3-hydroxybut-2-enoate.
Reactivity and Synthetic Applications
The trifunctional nature of ethyl 2-cyano-3-hydroxybut-2-enoate makes it a versatile precursor for the synthesis of various heterocyclic systems.
A prominent application is its reaction with hydrazine derivatives to form substituted pyrazoles.[5] This transformation is a cornerstone in the synthesis of many biologically active compounds.
Caption: General reaction scheme for pyrazole synthesis.
The reaction likely proceeds via a Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization and subsequent dehydration.
A noteworthy application in drug development is the use of ethyl 2-cyano-3-hydroxybut-2-enoate as a key intermediate in the synthesis of Teriflunomide, an immunomodulatory drug.[3][6]
-
Reflux a mixture of ethyl 2-cyano-3-hydroxybut-2-enoate (50 g) and 4-(trifluoromethyl)aniline (51.9 g) in xylene (1000 ml) for 48 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the separated solid and wash with xylene (2 x 100 ml).
-
Dry the solid under vacuum at 70°C to yield Teriflunomide.
This reaction demonstrates the utility of ethyl 2-cyano-3-hydroxybut-2-enoate in constructing complex amide structures through condensation with anilines.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling ethyl 2-cyano-3-hydroxybut-2-enoate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
Conclusion
Ethyl 2-cyano-3-hydroxybut-2-enoate is a highly functionalized and versatile building block with significant applications in organic synthesis, particularly in the construction of heterocyclic compounds of medicinal importance. Its rich chemistry, stemming from the interplay of its nitrile, ester, and enol moieties, provides chemists with a powerful tool for the synthesis of complex molecular targets. A thorough understanding of its structure, properties, and reactivity is paramount for its effective and safe utilization in research and development.
References
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teriflunomide - New Drug Approvals. (n.d.). Retrieved February 14, 2026, from [Link]
- Process for preparing teriflunomide. (2013). Google Patents.
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Ethyl cyanoacrylate. (2023, December 27). In Wikipedia. Retrieved February 14, 2026, from [Link]
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Ethyl cyanoacrylate | C6H7NO2. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
- A process for preparing teriflunomide. (2009). Google Patents.
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(Z)-Ethyl 2-Cyano-3-Hydroxybut-2-Enoate. (n.d.). MySkinRecipes. Retrieved February 14, 2026, from [Link]
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ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | CAS#:87853-82-5. (2025, August 25). Chemsrc. Retrieved February 14, 2026, from [Link]
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(E)-Ethyl 2-cyano-3-hydroxybut-2-enoate. (n.d.). Pharmaffiliates. Retrieved February 14, 2026, from [Link]
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Ethyl 2-cyano-3-hydroxybut-2-enoate | C7H9NO3 | CID 54718110. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
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